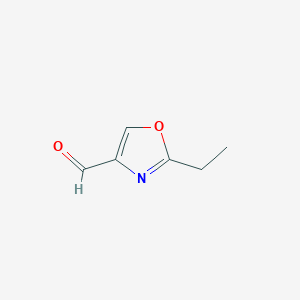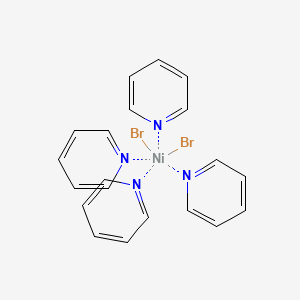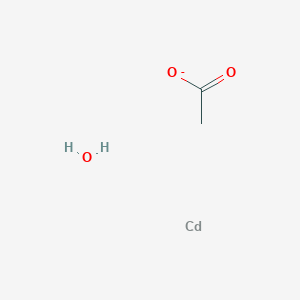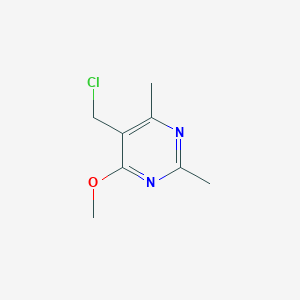
2-Ethyloxazole-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-oxazole-4-carbaldehyde is a heterocyclic organic compound that features an oxazole ring substituted with an ethyl group at the 2-position and an aldehyde group at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-oxazole-4-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-ethyl-2-oxazoline with an oxidizing agent to introduce the aldehyde functionality at the 4-position. Another approach involves the condensation of ethylamine with glyoxal, followed by cyclization to form the oxazole ring.
Industrial Production Methods: Industrial production of 2-Ethyl-oxazole-4-carbaldehyde may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance the efficiency of the synthesis while minimizing by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Ethyl-oxazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The oxazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as halogens, acids, or bases can facilitate substitution reactions on the oxazole ring.
Major Products Formed:
Oxidation: 2-Ethyl-oxazole-4-carboxylic acid.
Reduction: 2-Ethyl-oxazole-4-methanol.
Substitution: Various substituted oxazole derivatives, depending on the specific reagents used.
Wissenschaftliche Forschungsanwendungen
2-Ethyl-oxazole-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of 2-Ethyl-oxazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The aldehyde group can form Schiff bases with amines, which is a key step in many biochemical processes.
Vergleich Mit ähnlichen Verbindungen
2-Methyl-oxazole-4-carbaldehyde: Similar structure but with a methyl group instead of an ethyl group.
2-Phenyl-oxazole-4-carbaldehyde: Features a phenyl group at the 2-position, offering different reactivity and properties.
2,4-Dimethyl-oxazole: Lacks the aldehyde group, resulting in different chemical behavior.
Uniqueness: 2-Ethyl-oxazole-4-carbaldehyde is unique due to the presence of both an ethyl group and an aldehyde group on the oxazole ring, which imparts distinct reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C6H7NO2 |
|---|---|
Molekulargewicht |
125.13 g/mol |
IUPAC-Name |
2-ethyl-1,3-oxazole-4-carbaldehyde |
InChI |
InChI=1S/C6H7NO2/c1-2-6-7-5(3-8)4-9-6/h3-4H,2H2,1H3 |
InChI-Schlüssel |
NHTFQDQNVJSERM-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NC(=CO1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(5S,7R)-3-methoxy-1-adamantyl]methanol](/img/structure/B13910237.png)

![Methyl 2-[1-(benzenesulfonyl)indolin-5-yl]acetate](/img/structure/B13910264.png)



![3-[3-[(1R,9S,13R,14S,17R,18Z,21S,24R,25S,27R)-1,14-dihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-2,3,10,16-tetraoxo-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-en-17-yl]propylsulfanyl]-N-[2-[2-[2-[2-[4-[[4-[2-[5-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(2-morpholin-4-ylethyl)benzimidazol-2-yl]ethyl]-2-fluorophenoxy]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethyl]propanamide](/img/structure/B13910275.png)

![Ethyl 2-(benzyloxycarbonylamino)-6-azaspiro[3.4]octane-8-carboxylate;hydrochloride](/img/structure/B13910289.png)

![2-(4-Bromo-2-methylbenzo[d][1,3]dioxol-2-yl)-5-chloropyridine](/img/structure/B13910294.png)

